N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a triazolopyrazine core and a substituted phenyl group. The presence of both chloro and fluoro substituents on the phenyl ring adds to its chemical versatility and potential reactivity.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to bind readily in the biological system .
Biochemical Pathways
Triazole derivatives have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential impact on the body.
Result of Action
It’s known that triazole compounds can exhibit significant biological activities, including antiviral and antimicrobial effects . For instance, some compounds reduced the number of plaques by 25% at relatively high concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the development of new antibacterial agents is an ongoing process to combat multidrug-resistant pathogens .
Preparation Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolopyrazine core, followed by the introduction of the phenyl group with chloro and fluoro substituents. The final steps often involve the acylation of the triazolopyrazine core with the appropriate acetamide derivative. Industrial production methods may include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can be compared with similar compounds such as:
2-Fluorodeschloroketamine: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.
Ketamine: While ketamine has a simpler structure, it shares some pharmacological properties with this compound.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN6O2/c1-3-7-23(2)15-16-22-25(17(27)24(16)8-6-20-15)10-14(26)21-13-5-4-11(18)9-12(13)19/h4-6,8-9H,3,7,10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPRXPGWPSBRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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